molecular formula C24H30N2O4 B3436616 2-ethoxy-N-[4-[(2-ethoxybenzoyl)amino]cyclohexyl]benzamide

2-ethoxy-N-[4-[(2-ethoxybenzoyl)amino]cyclohexyl]benzamide

Cat. No.: B3436616
M. Wt: 410.5 g/mol
InChI Key: BGIOHQGJIVUPKO-UHFFFAOYSA-N
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Description

2-ethoxy-N-[4-[(2-ethoxybenzoyl)amino]cyclohexyl]benzamide is a complex organic compound with the molecular formula C24H30N2O4 and a molecular weight of 410.506. This compound is characterized by its unique structure, which includes ethoxy groups, benzoyl groups, and a cyclohexyl ring.

Preparation Methods

The synthesis of 2-ethoxy-N-[4-[(2-ethoxybenzoyl)amino]cyclohexyl]benzamide involves multiple steps, typically starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Formation of the ethoxybenzoyl intermediate: This step involves the reaction of ethoxybenzoyl chloride with an amine to form the ethoxybenzoyl amide.

    Cyclohexylation: The ethoxybenzoyl amide is then reacted with cyclohexylamine to introduce the cyclohexyl group.

    Final coupling: The resulting intermediate is coupled with another ethoxybenzoyl compound to form the final product.

The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

2-ethoxy-N-[4-[(2-ethoxybenzoyl)amino]cyclohexyl]benzamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the benzoyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy groups, where nucleophiles like hydroxide ions or amines replace the ethoxy groups with other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

2-ethoxy-N-[4-[(2-ethoxybenzoyl)amino]cyclohexyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-ethoxy-N-[4-[(2-ethoxybenzoyl)amino]cyclohexyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction pathways, enzyme inhibition, or receptor activation, depending on the specific application and target .

Comparison with Similar Compounds

2-ethoxy-N-[4-[(2-ethoxybenzoyl)amino]cyclohexyl]benzamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-ethoxy-N-[4-[(2-ethoxybenzoyl)amino]cyclohexyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O4/c1-3-29-21-11-7-5-9-19(21)23(27)25-17-13-15-18(16-14-17)26-24(28)20-10-6-8-12-22(20)30-4-2/h5-12,17-18H,3-4,13-16H2,1-2H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGIOHQGJIVUPKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2CCC(CC2)NC(=O)C3=CC=CC=C3OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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